molecular formula C10H10N2O2 B11910505 Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11910505
M. Wt: 190.20 g/mol
InChI Key: GEAJMJGGUXGMQD-UHFFFAOYSA-N
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Description

Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure containing both imidazole and pyridine rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones under basic conditions. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core .

Another method involves the use of N-propargylpyridiniums, which undergo cycloisomerization in the presence of a base such as sodium hydroxide. This metal-free and aqueous synthesis method is rapid and efficient, providing high yields under ambient conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow systems and microreactor technology. These methods allow for precise control over reaction conditions, leading to improved yields and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which is involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its methyl group at the 7-position and ester functionality at the 2-position provide distinct chemical properties compared to other imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-12-6-8(10(13)14-2)11-9(12)5-7/h3-6H,1-2H3

InChI Key

GEAJMJGGUXGMQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)OC

Origin of Product

United States

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